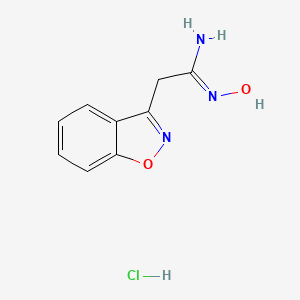![molecular formula C24H22N2O5 B1242404 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid](/img/structure/B1242404.png)
4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[[3-ethoxy-4-[(2-methylphenyl)-oxomethoxy]phenyl]methylidene]hydrazinyl]benzoic acid is a carbonyl compound.
Applications De Recherche Scientifique
Anticonvulsant and Neurotoxicity Evaluation
- Research Focus : Investigation of pyrimidine-5-carbonitrile derivatives, including 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid, for anticonvulsant and neurotoxicity effects.
- Key Findings : Some compounds in this series demonstrated significant anticonvulsant activity at low doses, suggesting potential for seizure prevention.
- Source : Shaquiquzzaman et al., 2012, Saudi Pharmaceutical Journal
- Research Focus : Synthesis of novel inhibitors targeting Hsp90, a heat shock protein implicated in cancer and other diseases.
- Key Findings : Certain derivatives showed effective inhibition of Hsp90, indicating potential for cancer therapy.
- Source : Wang Xiao-long, 2011, Chinese Journal of Synthetic Chemistry
- Research Focus : Development of copper(II) complexes involving acylhydrazone derivatives for DNA binding and cleavage activities.
- Key Findings : These complexes demonstrated the ability to bind and cleave DNA, suggesting applications in molecular biology and medicine.
- Source : Gökçe & Gup, 2013, Applied Organometallic Chemistry
- Research Focus : Creation of new O,N,O-tridentate ligands for forming metal complexes.
- Key Findings : These compounds successfully formed nickel(ii) and copper(ii) complexes, indicating potential in chemical synthesis and catalysis.
- Source : Kudyakova et al., 2009, Russian Chemical Bulletin
- Research Focus : Study of Cu(II) and Co(II) complexes for isomerization and activation of cyano groups.
- Key Findings : Demonstrated the potential of these complexes in catalyzing selective oxidation reactions.
- Source : Mahmudov et al., 2014, Inorganic Chemistry
- Research Focus : Development of new compounds for antimicrobial activities.
- Key Findings : The synthesized compounds showed promising results against various bacteria and fungi.
- Source : Sarvaiya et al., 2019, IARJSET
- Research Focus : Exploration of the nonlinear optical properties of hydrazone derivatives for photonic applications.
- Key Findings : The materials exhibited reverse saturable absorption, showing promise for use in photonic devices.
- Source : Nair et al., 2022, Laser and Particle BeamsThese studies highlight the diverse applications of 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid in scientific research, spanning from medicinal chemistry to materials science.
Propriétés
Nom du produit |
4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid |
|---|---|
Formule moléculaire |
C24H22N2O5 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
4-[(2E)-2-[[3-ethoxy-4-(2-methylbenzoyl)oxyphenyl]methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-22-14-17(15-25-26-19-11-9-18(10-12-19)23(27)28)8-13-21(22)31-24(29)20-7-5-4-6-16(20)2/h4-15,26H,3H2,1-2H3,(H,27,28)/b25-15+ |
Clé InChI |
FQNNAFOMUPWSSO-MFKUBSTISA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1242323.png)
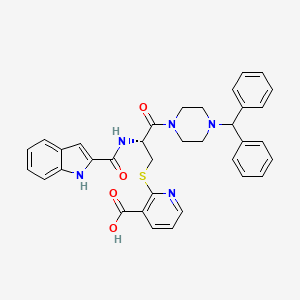

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
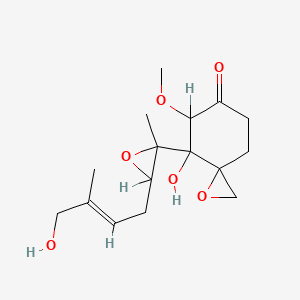

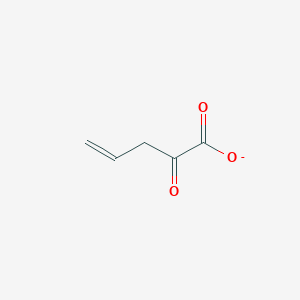
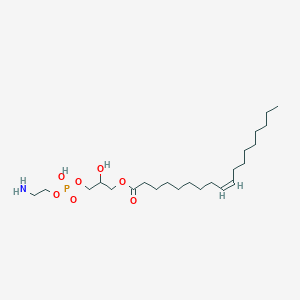
![4-[18F]Fluorobenzyl-triphenylphosphonium](/img/structure/B1242337.png)
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
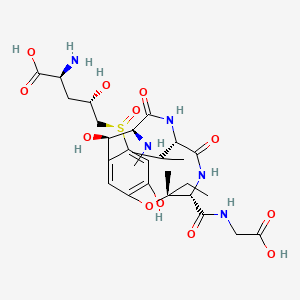
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
